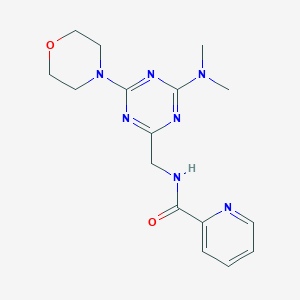
N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)picolinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((4-(Dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)picolinamide is a complex organic compound notable for its significant roles in various scientific applications, ranging from synthetic chemistry to medicinal chemistry. Its unique structure, encompassing both triazine and picolinamide moieties, contributes to its distinctive chemical reactivity and bioactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)picolinamide typically involves multi-step reactions, starting from readily available precursors. A common synthetic route involves the reaction of 2-chloromethyl-4-(dimethylamino)-6-morpholino-1,3,5-triazine with picolinamide under controlled conditions, often in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane or acetonitrile at ambient to slightly elevated temperatures, followed by purification steps such as recrystallization or chromatography.
Industrial Production Methods: For industrial-scale production, the process is optimized for cost-efficiency and yield. Continuous flow synthesis methods are often employed, where the reagents are fed through a series of reactors under controlled conditions, minimizing by-products and ensuring consistent quality. Automation and in-line monitoring of reaction parameters enhance the efficiency and scalability of the process.
化学反応の分析
Types of Reactions: N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)picolinamide undergoes various chemical reactions, including:
Oxidation: : Can be oxidized under controlled conditions to yield N-oxide derivatives.
Reduction: : May undergo reduction reactions, typically under hydrogenation conditions, affecting the triazine ring or the dimethylamino group.
Substitution: : Exhibits reactivity towards nucleophilic substitution due to the electrophilic nature of the triazine ring.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA) are commonly used.
Reduction: : Hydrogenation catalysts such as palladium on carbon (Pd/C) are utilized.
Substitution: : Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation often leads to the formation of N-oxide derivatives.
Reduction typically yields demethylated or ring-reduced products.
科学的研究の応用
N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)picolinamide finds applications across multiple scientific domains:
Chemistry: : Used as an intermediate in the synthesis of complex organic molecules.
Biology: : Acts as a probe for studying enzymatic functions and interactions due to its bioactive nature.
Medicine: : Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: : Utilized in the development of advanced materials and catalytic systems.
作用機序
The compound exerts its effects primarily through interactions with specific molecular targets, including enzymes and receptors. Its mechanism of action often involves:
Inhibition of enzyme activity: : Binding to the active site or allosteric sites of enzymes, leading to altered catalytic activity.
Receptor modulation: : Interaction with cellular receptors, influencing signal transduction pathways and cellular responses. The triazine moiety is particularly significant in mediating these interactions due to its ability to form stable complexes with biological molecules.
類似化合物との比較
N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)picolinamide is unique compared to similar compounds due to the combination of the triazine and picolinamide groups, which confer distinct chemical reactivity and biological activity. Similar compounds include:
N-((4-(dimethylamino)-1,3,5-triazin-2-yl)methyl)picolinamide
N-((4-(morpholino)-1,3,5-triazin-2-yl)methyl)picolinamide: These compounds share structural motifs but differ in their substituents and, consequently, their chemical and biological properties.
特性
IUPAC Name |
N-[[4-(dimethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]methyl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N7O2/c1-22(2)15-19-13(11-18-14(24)12-5-3-4-6-17-12)20-16(21-15)23-7-9-25-10-8-23/h3-6H,7-11H2,1-2H3,(H,18,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJQZJFVSOJYHHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N2CCOCC2)CNC(=O)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
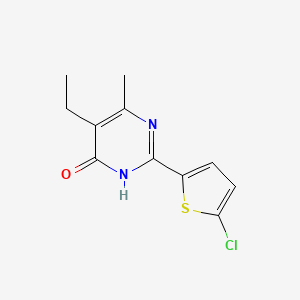
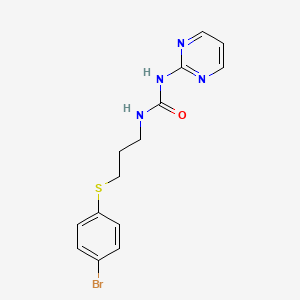
![N-(3-methoxyphenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2914215.png)
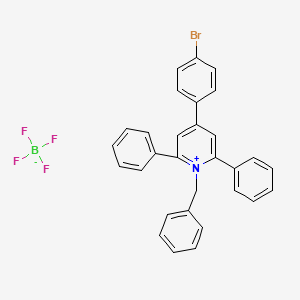
![3-{2-[4-(1H-imidazol-1-yl)phenyl]-2-oxoethyl}-2-benzofuran-1(3H)-one](/img/structure/B2914218.png)
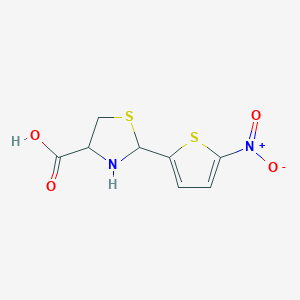
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2914220.png)

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,6-difluorobenzamide](/img/structure/B2914223.png)
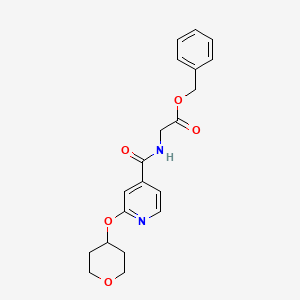
![(2E)-3-[1-(4-bromophenyl)-1H-pyrrol-3-yl]-1-(4-methoxyphenyl)prop-2-en-1-one](/img/structure/B2914227.png)
![N,1-bis(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2914228.png)
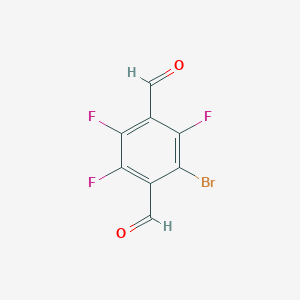
![ethyl 2-(2-((9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2914231.png)
